Cas no 2228289-90-3 (3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol)

3-Amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a dioxolane-protected diol moiety. Its structure combines a primary amine and a hydroxyl group, making it a versatile intermediate for asymmetric synthesis, particularly in pharmaceutical and fine chemical applications. The presence of the 2,2-dimethyl-1,3-dioxolane group enhances stability under reactive conditions while allowing selective deprotection for further functionalization. The compound’s rigid framework and stereogenic centers are advantageous for producing enantioselective catalysts or ligands. Its balanced polarity ensures solubility in both organic and aqueous media, facilitating diverse reaction conditions. This compound is particularly valuable in the synthesis of bioactive molecules requiring precise stereochemical control.
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol structure
2228289-90-3 structure
商品名:3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
CAS番号:2228289-90-3
MF:C9H19NO3
メガワット:189.252063035965
CID:5922969
PubChem ID:165639497

3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
    • EN300-1987815
    • 2228289-90-3
    • インチ: 1S/C9H19NO3/c1-8(2)12-4-7(13-8)9(3,5-10)6-11/h7,11H,4-6,10H2,1-3H3
    • InChIKey: MEGMTXNTECLBQA-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)OCC1C(C)(CO)CN

計算された属性

  • せいみつぶんしりょう: 189.13649347g/mol
  • どういたいしつりょう: 189.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987815-0.1g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-1987815-0.5g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-1987815-5g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
5g
$3396.0 2023-09-16
Enamine
EN300-1987815-0.25g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
0.25g
$1078.0 2023-09-16
Enamine
EN300-1987815-2.5g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-1987815-10.0g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
10g
$5037.0 2023-06-02
Enamine
EN300-1987815-1g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
1g
$1172.0 2023-09-16
Enamine
EN300-1987815-1.0g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
1g
$1172.0 2023-06-02
Enamine
EN300-1987815-0.05g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
0.05g
$983.0 2023-09-16
Enamine
EN300-1987815-5.0g
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
2228289-90-3
5g
$3396.0 2023-06-02

3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 関連文献

3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-olに関する追加情報

Compound CAS No 2228289-90-3: 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol

The compound with CAS No 2228289-90-3, known as 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile applications and intriguing chemical behavior. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and potential uses.

The molecular structure of 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropanol is characterized by a complex arrangement of functional groups. The presence of an amino group (-NH₂) at the third position and a hydroxyl group (-OH) at the first position introduces significant polarity to the molecule. Additionally, the 1,3-dioxolane ring system contributes to the molecule's stability and solubility properties. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and bioavailability.

One of the most notable aspects of this compound is its role in drug design and development. Researchers have explored its potential as a precursor for bioactive molecules due to its ability to undergo various chemical transformations. For instance, the amino group can be readily modified to introduce different functionalities, making it a valuable building block in medicinal chemistry. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, opening new avenues for therapeutic applications.

The synthesis of CAS No 2228289-90 involves a multi-step process that combines principles from organic synthesis and catalysis. Traditional methods often rely on nucleophilic substitution reactions or ring-opening mechanisms to construct the dioxolane ring system. However, recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective pathways for its production. These innovations not only improve yield but also reduce environmental impact, aligning with current sustainability goals in the chemical industry.

In terms of applications, this compound has found utility in diverse fields beyond pharmaceuticals. Its unique chemical properties make it an ideal candidate for use in polymer chemistry and materials science. For example, derivatives of this compound have been employed as monomers in the synthesis of biodegradable polymers, contributing to the development of eco-friendly materials. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has been exploited in the production of enantiomerically pure compounds.

Recent research has also focused on understanding the environmental fate and toxicity of this compound. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in natural ecosystems. However, further investigations are required to fully assess its impact on aquatic life and soil health. These findings underscore the importance of sustainable practices in chemical manufacturing to minimize ecological risks.

In conclusion, CAS No 2228289, or 3-amino-..., represents a fascinating example of how modern chemistry continues to push boundaries in material innovation and drug discovery. Its intricate structure and versatile reactivity make it a valuable asset across multiple disciplines. As research progresses, we can expect even more groundbreaking applications for this compound in addressing global challenges in health and sustainability.

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